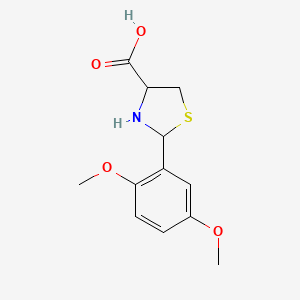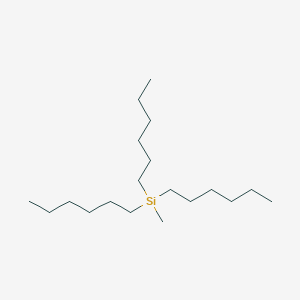
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)
描述
作用机制
Target of Action
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III), also known as In(thd)3, is a metal β-diketonate . These compounds are of considerable interest due to their properties, which allow them to be used for low-temperature gas-phase metal transport . The primary targets of In(thd)3 are the substrates where it is deposited during chemical vapour deposition (CVD) processes .
Mode of Action
In(thd)3 interacts with its targets through a process known as CVD. During this process, In(thd)3 is vaporized and transported to the substrate, where it decomposes or reacts to form a solid deposit . The molecules of In(thd)3 have D3 symmetry with a distorted anti-prismatic InO6 coordination geometry . The coordination geometries of the metal atoms in these complexes are conveniently described in terms of the twist angle, θ, which is defined as the angle of internal rotation of the upper and lower triangles of oxygen atoms in the MO6 coordination polyhedra relative to their positions in the D3h reference configuration .
Biochemical Pathways
The biochemical pathways affected by In(thd)3 are primarily related to the formation of thin films on substrates during CVD processes . The exact pathways can vary depending on the specific reactions involved in the CVD process and the nature of the substrate.
Pharmacokinetics
In the context of cvd, the properties of in(thd)3, such as its volatility and reactivity, play a crucial role in determining its deposition rate and the quality of the films it forms .
Result of Action
The result of In(thd)3 action is the formation of thin films on substrates during CVD processes . These films can have various applications, depending on the nature of the substrate and the specific CVD process used.
Action Environment
The action of In(thd)3 is influenced by several environmental factors. The temperature is particularly important, as it affects the volatility of In(thd)3 and hence its transport to the substrate . Additionally, the nature of the substrate and the specific conditions of the CVD process, such as the presence of other gases, can also influence the action, efficacy, and stability of In(thd)3 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) typically involves the reaction of indium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or hexane. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: It can be reduced to lower oxidation states of indium.
Substitution: Ligand exchange reactions can occur, where the β-diketonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride.
Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Indium oxides.
Reduction: Lower oxidation state indium complexes.
Substitution: New indium complexes with different ligands.
科学研究应用
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) has a wide range of applications in scientific research:
相似化合物的比较
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III)
Comparison: Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) is unique due to its specific electronic properties and coordination geometry, which make it particularly suitable for applications in semiconductor technology and optoelectronics. Compared to its manganese, cobalt, and iron counterparts, the indium complex exhibits different reactivity and stability profiles, making it more suitable for certain high-temperature and electronic applications .
属性
IUPAC Name |
(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKGYGRXJLEUTO-LWTKGLMZSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[In](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O[In](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57InO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)
![(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B3130279.png)





![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)


![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)



